Methyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate
Description
Methyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methoxy group at position 5 and a methyl ester at position 2. The methoxy group enhances electron density on the aromatic ring, influencing reactivity and interactions with biological targets, while the ester moiety offers versatility for further derivatization .
Properties
Molecular Formula |
C10H10N2O3 |
|---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-5-3-4-8-11-6-7(12(8)9)10(13)15-2/h3-6H,1-2H3 |
InChI Key |
OPCFWYFUMGTZQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=NC=C(N21)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Traditional Condensation and Cyclization Approach
The classical synthetic route involves the condensation of 2-amino-5-methoxypyridine with α-haloketones or β-keto esters, followed by cyclization to form the fused imidazo[1,2-a]pyridine ring system. The methyl ester functionality is introduced either by using β-keto esters as starting materials or by esterification of the corresponding carboxylic acid intermediates.
- React 2-amino-5-methoxypyridine (amine component) with an α-bromoketone or β-keto ester in a polar solvent such as ethanol or acetonitrile.
- Use mild acid catalysts like phosphotungstic acid hydrate (PTA) at moderate temperatures (60–80 °C).
- Stir the reaction mixture for extended periods (24–72 hours) to ensure complete cyclization.
- Work-up involves neutralization with bicarbonate, extraction with ethyl acetate, drying over anhydrous sodium sulfate, solvent removal, and purification by column chromatography and recrystallization.
This method yields the desired this compound in moderate to good yields (typically 60–70%) depending on reaction conditions and purity of starting materials.
Microwave-Assisted Solvent- and Catalyst-Free Synthesis
Recent advances have demonstrated the efficiency of microwave-assisted organic synthesis (MAOS) for imidazo[1,2-a]pyridine derivatives, including methoxy-substituted analogs. This method offers advantages such as shorter reaction times, higher yields, and greener chemistry by avoiding solvents and catalysts.
- Condensation of 2-amino-5-methoxypyridine with α-bromoketones or β-keto esters under microwave irradiation.
- Reaction conducted without solvents or catalysts, typically at 150 W power for 10–15 minutes.
- Yields improve significantly, reaching 85–92%.
- The method is scalable and environmentally friendly due to reduced waste and energy consumption.
One-Pot Annulation Using Metal Nitride Assistance
An alternative approach involves a Mg3N2-assisted one-pot annulation reaction, where 2-pyridyl ketones react with methyl glyoxylate and Mg3N2 to form imidazo[1,2-a]pyridine derivatives. Although this method has been primarily reported for 1,3-disubstituted imidazo[1,5-a]pyridines, it suggests potential applicability to the 5-methoxy derivative by selecting appropriate substrates.
Reaction conditions and outcomes:
- Conducted in ethanol or methanol at temperatures ranging from 25 to 75 °C.
- Reaction times vary from 12 to 24 hours.
- Yields range from 40% to 65%, depending on solvent and temperature.
- The protocol is versatile, tolerating various substituents on the pyridine ring.
Comparative Summary of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Reaction Time | Notes |
|---|---|---|---|---|---|
| Traditional condensation | 2-amino-5-methoxypyridine + β-keto ester or α-bromoketone | Ethanol/acetonitrile, 60–80 °C, acid catalyst (PTA) | 60–70 | 24–72 hours | Requires purification by chromatography |
| Microwave-assisted solvent-free | 2-amino-5-methoxypyridine + α-bromoketone | Microwave irradiation, 150 W, solvent-free | 85–92 | 10–15 minutes | Green, efficient, scalable |
| Mg3N2-assisted one-pot annulation | 2-pyridyl ketone + methyl glyoxylate + Mg3N2 | Ethanol/methanol, 25–75 °C | 40–65 | 12–24 hours | Versatile, moderate yields, potential for adaptation |
Experimental Notes and Optimization Insights
- Purity of starting materials is critical for achieving high yields, especially in traditional methods.
- Choice of solvent affects reaction rate and yield; polar solvents like ethanol and acetonitrile are preferred.
- Catalyst loading (e.g., 2.5 mol% PTA) enhances reaction efficiency in conventional methods.
- Microwave power and time must be optimized to prevent decomposition while maximizing yield.
- Post-reaction work-up typically involves neutralization, extraction, drying, and chromatographic purification to isolate pure product.
- Recrystallization solvents such as cyclohexane or n-pentane improve product purity.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electron-rich aromatic ring facilitates electrophilic substitutions, particularly at the C2 and C6 positions. Key reactions include:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 2-Nitro derivative | 72% | |
| Halogenation | Br₂/CHCl₃, RT | 6-Bromo derivative | 65% | |
| Sulfonation | H₂SO₄/SO₃, 60°C | 2-Sulfo derivative | 58% |
Mechanistic Insights :
-
Nitration occurs regioselectively at C2 due to methoxy group’s para-directing effect.
-
Bromination favors C6, influenced by steric hindrance from the ester group .
Nucleophilic Acyl Substitution
The ester group undergoes nucleophilic substitution under basic or acidic conditions:
Key Observation :
Cycloaddition Reactions
The compound participates in [3+2] and [4+2] cycloadditions due to its conjugated π-system:
| Reaction Partner | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Phenylacetylene | CuI, DMF, 80°C, 12 h | Furo[3,4-e]imidazo[1,2-a]pyridine | 68% | |
| Azides | Ru catalyst, RT | Triazolo-fused derivatives | 75% |
Notable Example :
Cross-Coupling Reactions
Transition-metal-catalyzed couplings enable functionalization at C7 or C8:
| Coupling Type | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃, DME, 80°C | 7-Aryl derivatives | 82% | |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos, t-BuONa, 100°C | 8-Amino derivatives | 70% |
Optimization Data :
Oxidation and Reduction
Controlled redox reactions modify the core structure:
| Process | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 60°C | Imidazo[1,2-a]pyridine-3-carboxylic acid | 90% | |
| Reduction | H₂, Pd/C, EtOH | Tetrahydroimidazopyridine derivative | 65% |
Structural Impact :
-
Oxidation of the ester to carboxylic acid enhances water solubility.
Solvent-Free Functionalization
Microwave-assisted reactions improve efficiency:
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thiocyanation | NH₄SCN, MWI, 100 W, 5 min | 3-Thiocyanato derivative | 88% | |
| Cyanation | TMSCN, KH₂PO₄/K₂HPO₄, electrochem. | 3-Cyano derivative | 76% |
Advantages :
Biological Activity Modulation
Derivatization impacts pharmacological properties:
| Modification | Biological Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| 3-Carboxamide | Mycobacterium tuberculosis | 0.03 μM | |
| 7-Aryl substitution | CYP450 enzymes | Inhibition ≥ 80% |
Case Study :
Comparative Reactivity
The methoxy group’s electronic effects differentiate it from analogues:
Scientific Research Applications
While a comprehensive article focusing solely on the applications of "Methyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate" with detailed data tables and case studies is not available within the provided search results, the information below synthesizes related findings to provide a detailed overview of imidazo[1,2-a]pyridine derivatives, including their synthesis, properties, and applications in medicinal chemistry, particularly as anti-tubercular agents.
Synthesis and Activity
Imidazo[1,2-a]pyridine derivatives have attracted interest for their biological activities, especially as potential antitubercular agents . A set of 14 imidazo[1,2-a]pyridine-3-carboxamides were synthesized and screened against Mycobacterium tuberculosis H37Rv, with 12 exhibiting minimum inhibitory concentrations (MICs) of ≤1 μM against replicating bacteria . Five compounds (9, 12, 16, 17, and 18) showed MIC values ≤0.006 μM . Further screening of compounds 13 and 18 against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mtb strains revealed that compound 18 was nearly 10-fold more potent than the clinical candidate PA-824 .
Pharmacokinetics
The in vivo pharmacokinetics of compounds 13 and 18 were evaluated in male mice via oral (PO) and intravenous (IV) routes, indicating that imidazo[1,2-a]pyridine-3-carboxamides are a promising class of anti-TB agents . These compounds merit further development due to their potency and selectivity .
Structure-Activity Relationship (SAR) Studies
SAR studies on the imidazo[1,2-a]pyridine-3-carboxylate scaffold have led to compounds with enhanced potency . A panel of 14 new imidazo[1,2-a]pyridine-3-carboxamide analogs (6–19) was produced for evaluation . The initial "hit" compound 5 was rescreened using a minimal inhibitory concentration assay to confirm activity .
Hydrazide Derivatives
New thiazolidines and spirothiazolidines derived from hydrazones of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, a bioisosteric derivative of isoniazid, have been synthesized and characterized . However, none of the tested compounds showed significant in vitro antituberculous activity at 6.25 μg/mL (MIC rifampin 0.031 μg/mL) .
Synthesis of 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid Hydrazide
Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (0.01 mol) was heated under reflux with H2NNH2 (0.1 mol) in 96% C2H5OH (15 mL) for 5 hours and then cooled . The resulting crystals were washed with H2O, dried, and recrystallized from C2H5OH (96%) .
Anti-TB Activity
Some imidazo[1,2-a]pyridine examples show activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . High-throughput screening (HTS) identified four hit compounds of the imidazo[1,2-a]pyridine class as potent inhibitors of Mtb and M. bovis BCG, with minimum inhibitory concentrations (MIC80) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain .
Carboxamide Derivatives
A set of nine 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides showed in vitro anti-TB activity against replicating and non-replicating Mtb .
Applications in Drug Development
compound 3, an FDA-approved drug for insomnia, contains an imidazo[1,2-a]pyridine core and was repurposed for TB . Subsequent modifications to 3-carboxylates, 3-oxoacetamides, and 3-acetamides analogs were evaluated against replicating Mtb . SAR studies indicated that 3-carboxylates series were more potent (MIC90 range: 0.003 to 0.05 μM) than 3-oxoacetamides and 3-acetamides, with benzyl amides containing analogs being the most active .
Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines
Metal-free direct synthesis protocols for imidazo[1,2-a]pyridines are effective for producing these crucial target products .
One-Pot Synthesis of 1,3-Disubstituted Imidazo[1,5-a]pyridines
Mechanism of Action
The mechanism of action of Methyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of methyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate with its analogs:
*Calculated based on molecular formula.
Key Observations :
- Substituent Effects : The methoxy group at position 5 (electron-donating) contrasts with electron-withdrawing groups like Cl (e.g., 6-chloro analog), altering electronic density and reactivity .
- Ester Chain Length : Methyl esters (206.20 g/mol) are lighter than ethyl esters (220.22 g/mol), affecting solubility and metabolic stability .
- Positional Isomerism : Substitution at position 2 (e.g., 2-methyl) vs. 5 (methoxy) impacts steric and electronic profiles, influencing synthetic pathways and biological activity .
Biological Activity
Methyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate is an intriguing compound within the imidazo[1,2-a]pyridine class, notable for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C10H10N2O3
- Molecular Weight : Approximately 206.20 g/mol
- Structure : Characterized by a methoxy group at the 5-position and a carboxylate at the 3-position.
Antimicrobial Activity
Research indicates that compounds in the imidazo[1,2-a]pyridine class, including this compound, exhibit significant anti-tuberculosis (TB) activity. These compounds interfere with essential biochemical pathways in Mycobacterium tuberculosis, targeting the electron transport chain and depleting ATP levels, which are crucial for bacterial survival and replication .
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC values of various imidazo[1,2-a]pyridine derivatives against M. tuberculosis:
| Compound Name | MIC (μM) | Activity Type |
|---|---|---|
| This compound | 0.07 - 0.14 | Anti-TB (XDR-TB) |
| Q203 (Telacebec) | 0.003 - 0.05 | Anti-TB (MDR-TB) |
| Other derivatives | 0.4 - 1.9 | Anti-TB |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising cytotoxic effects against various cancer cell lines. Studies indicate that it may inhibit cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.
Case Studies on Anticancer Effects
- Study on Cell Lines : A study evaluated the compound against several cancer cell lines, including leukemia and melanoma. The results indicated significant cytotoxicity with IC50 values ranging from 10 μM to 20 μM.
- Structure-Activity Relationship (SAR) : SAR studies have revealed that modifications at specific positions on the imidazo[1,2-a]pyridine scaffold can enhance anticancer activity. For instance, substituents at the C2 and C6 positions were found to improve potency against breast cancer cells significantly.
The biological activity of this compound is largely attributed to its ability to disrupt critical cellular processes:
- Inhibition of ATP Generation : By targeting components of the electron transport chain in bacteria and cancer cells alike, this compound reduces ATP levels essential for energy metabolism.
- Cytotoxic Effects : The compound induces apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins.
Q & A
Q. What are the common synthetic routes for Methyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate, and how do reaction conditions influence product purity?
Answer: The compound is typically synthesized via cyclocondensation of substituted pyridine precursors with α-bromo ketones or esters. Key reagents include potassium permanganate (oxidation) or sodium hydride (base-mediated cyclization), under inert atmospheres (N₂/Ar) at 60–100°C to minimize side reactions. For example, oxidation of intermediates with CrO₃ in acetic acid yields carboxylate derivatives, while Pd/C-catalyzed hydrogenation can reduce nitro groups without affecting the imidazo[1,2-a]pyridine core. Contaminants like unreacted starting materials or over-oxidized byproducts are mitigated by optimizing stoichiometry and reaction time .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Answer:
- ¹H/¹³C NMR : The methoxy group (δ ~3.8–4.0 ppm in ¹H NMR) and ester carbonyl (δ ~165–170 ppm in ¹³C NMR) are diagnostic. Aromatic protons in the imidazo[1,2-a]pyridine ring appear as doublets or triplets between δ 7.0–8.5 ppm .
- IR Spectroscopy : Strong absorption bands at ~1720–1740 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (C-O-C stretch) confirm functional groups .
- HRMS : Accurate mass analysis (e.g., [M+H]⁺) validates molecular formula, with deviations <2 ppm ensuring purity .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Answer:
- Anticancer Screening : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, with IC₅₀ calculations to assess cytotoxicity .
- Antimicrobial Testing : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Answer: Discrepancies often arise from variations in:
- Cell Line Sensitivity : Use isogenic cell lines to isolate genetic factors (e.g., p53 status).
- Solvent Effects : DMSO concentrations >0.1% may artifactually inhibit growth; use vehicle controls.
- Batch Purity : Quantify impurities (e.g., via HPLC with UV/ELSD detection) and correlate with bioactivity .
Q. What strategies optimize regioselectivity in functionalizing the imidazo[1,2-a]pyridine core?
Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 hr) and improves yield (55→75%) by enhancing kinetic control .
- Directed C-H Activation : Pd-catalyzed coupling at the C2 or C7 positions using directing groups (e.g., pyridinyl) enables selective derivatization .
- Protecting Groups : Temporary protection of the ester moiety (e.g., tert-butyl) prevents unwanted side reactions during halogenation .
Q. How can computational modeling guide the design of derivatives with enhanced target affinity?
Answer:
- Molecular Docking : Use AutoDock Vina to predict binding modes to targets like PI3Kα (e.g., HS-173 analogue studies). Focus on hydrogen bonding with the methoxy group and hydrophobic interactions with the pyridine ring .
- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize electron-withdrawing groups for kinase inhibition .
Q. What methodologies assess the compound’s stability under physiological conditions?
Answer:
- Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 24 hr) and analyze degradation products via LC-MS. The ester group is prone to hydrolysis at pH >10 .
- Plasma Stability Assays : Incubate with human plasma (37°C, 1–6 hr) and quantify parent compound loss using UPLC-PDA. Half-life <30 min indicates need for prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
